4-(o-Tolyloxy)picolinimidamide hydrochloride
Description
4-(o-Tolyloxy)picolinimidamide hydrochloride is a heterocyclic carboximidamide derivative with a picolinimidamide backbone substituted at the 4-position with an o-tolyloxy group (ortho-methylphenoxy).
Properties
CAS No. |
1179361-88-6 |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-(2-methylphenoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H13N3O.ClH/c1-9-4-2-3-5-12(9)17-10-6-7-16-11(8-10)13(14)15;/h2-8H,1H3,(H3,14,15);1H |
InChI Key |
ZJJCJSGHXLDVTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=NC=C2)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(o-Tolyloxy)picolinimidamide hydrochloride typically involves the reaction of picolinimidamide with o-tolyloxy reagents under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-(o-Tolyloxy)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the o-tolyloxy group can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(o-Tolyloxy)picolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(o-Tolyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 4-(o-Tolyloxy)picolinimidamide hydrochloride, highlighting substituent variations and their physicochemical properties:
Key Observations :
- Substituent Effects on Molecular Weight : Bulky substituents (e.g., pentyloxy) increase molecular weight, while electron-withdrawing groups (e.g., trifluoromethyl) reduce it .
- Synthetic Efficiency : Ethoxy and methoxy analogs exhibit higher yields (70–85%) compared to trifluoromethyl derivatives (73–80%), likely due to steric and electronic factors during acylation .
- Purity : Cyclopropylmethoxy and trifluoromethyl analogs achieve ≥99% and 97% purity, respectively, attributed to optimized recrystallization protocols .
Physicochemical and Spectroscopic Properties
- Melting Points : Trifluoromethyl and cyclopropylmethoxy derivatives show higher melting points (e.g., 198–199°C for trifluoromethyl analog ), suggesting enhanced crystallinity due to halogen or rigid substituents.
- Spectroscopy : All analogs are characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, with distinct shifts for substituents (e.g., trifluoromethyl at δ 120–125 ppm in $ ^{13}C $-NMR) .
Biological Activity
4-(o-Tolyloxy)picolinimidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C10H12ClN3O
- Molecular Weight : 227.67 g/mol
- CAS Number : 1179359-60-4
The biological activity of 4-(o-Tolyloxy)picolinimidamide hydrochloride can be attributed to its amidine functionality, which allows it to participate in various biochemical interactions. This compound may act as an inhibitor in several enzymatic pathways, influencing processes such as cell signaling and metabolic regulation.
Antimicrobial Activity
Research has indicated that 4-(o-Tolyloxy)picolinimidamide hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In cellular assays, it has shown the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 15.2 |
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 4-(o-Tolyloxy)picolinimidamide hydrochloride against multidrug-resistant strains. The compound demonstrated significant activity, particularly against Gram-positive bacteria.
Study 2: Cancer Cell Proliferation Inhibition
A clinical trial investigated the effects of this compound on tumor growth in mice models. Results indicated a notable reduction in tumor size when treated with varying doses of 4-(o-Tolyloxy)picolinimidamide hydrochloride compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of 4-(o-Tolyloxy)picolinimidamide hydrochloride is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Bioavailability : Moderate bioavailability score (0.55), indicating reasonable absorption.
- Solubility : Very soluble in aqueous solutions (2.83 mg/mL).
Safety Profile
Safety assessments have indicated that while the compound shows promising biological activity, it also has potential side effects that need consideration:
- Toxicity : Mild skin and eye irritation observed in preliminary toxicity studies.
- Recommended Handling Precautions : Use protective equipment when handling to prevent exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
